4-Nitro-N-pyrimidin-2-yl-benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-N-pyrimidin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3/c16-10(14-11-12-6-1-7-13-11)8-2-4-9(5-3-8)15(17)18/h1-7H,(H,12,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQWZJPNAKFNNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284531 | |
| Record name | 4-Nitro-N-pyrimidin-2-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24810074 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6941-88-4 | |
| Record name | NSC37544 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitro-N-pyrimidin-2-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Architectural Significance of Benzamide and Pyrimidine in Medicinal Chemistry
The benzamide (B126) and pyrimidine (B1678525) moieties are cornerstones in the design of therapeutic agents, each contributing unique properties that enhance biological activity.
Benzamide Scaffold: Benzamides are a class of compounds containing a carboxamide group attached to a benzene (B151609) ring. This structural motif is found in a wide array of pharmaceuticals with diverse applications. ontosight.ai Their ability to form hydrogen bonds and engage in various intermolecular interactions makes them effective binders to biological targets. Benzamide derivatives have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai
Pyrimidine Scaffold: Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is therefore central to numerous biological processes. bohrium.com This inherent biological relevance has established the pyrimidine ring as a "privileged scaffold" in medicinal chemistry. bohrium.com Its derivatives are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, antiviral, and anticancer activities. bohrium.comnih.govresearchgate.netgsconlinepress.com The versatility of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of a molecule's therapeutic properties. bohrium.com
A Glimpse into N Pyrimidin 2 Yl Benzamide Derivatives in Modern Research
The fusion of benzamide (B126) and pyrimidine (B1678525) rings into N-pyrimidin-2-yl-benzamide structures has given rise to a novel class of compounds that has captured the attention of researchers. These derivatives are being actively investigated for their potential in various therapeutic areas. For instance, novel N-(2-pyrimidinylamino) benzamide derivatives have been synthesized and identified as potent inhibitors of the Hedgehog signaling pathway, a critical pathway in the development of some cancers. nih.gov The general structure allows for diverse substitutions on both the benzamide and pyrimidine rings, providing a rich field for structure-activity relationship (SAR) studies. These studies aim to understand how different chemical modifications influence the biological activity of the compounds.
The Scientific Case for Investigating 4 Nitro N Pyrimidin 2 Yl Benzamide
The rationale for investigating this particular compound is multifaceted:
Electronic Effects: The nitro group is a strong electron-withdrawing group. This property can modulate the reactivity and interaction capabilities of the entire molecule.
Potential for Bioactivity: Nitro-substituted compounds have been explored in various medicinal chemistry programs. For example, 4-nitro-N-(pyrazin-2-yl)benzenesulfonamide, a structurally related compound, has been studied for its anti-infective properties. nih.gov
Structural Elucidation: The presence of the nitro group can also be advantageous for characterization studies, such as X-ray crystallography, providing valuable insights into the compound's three-dimensional structure.
Elucidation of Molecular Mechanism of Action
Mechanistic Insights from Structural Biology Approaches
Detailed structural and biophysical studies are crucial for understanding the precise molecular mechanism of action of a compound. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide atomic-level insights into how a compound interacts with its biological target. However, based on the available scientific literature, specific experimental data from such studies for this compound are not publicly documented.
While research exists on the synthesis and structural characterization of related benzamide and pyrimidine derivatives, including some nitro-substituted compounds, this information does not extend to the specific compound-target interactions of this compound. For instance, crystal structures have been determined for compounds like 2-Nitro-N-(4-nitrophenyl)benzamide and 2-nitro-N-(2-nitro-phen-yl)benzamide, which help in understanding the molecular geometry of the benzamide scaffold itself. researchgate.netnih.gov Similarly, co-crystallization studies have been performed on related pyrimidine-containing molecules, such as sulfamethazine with nitrobenzoic acid, revealing potential hydrogen-bonding patterns. nih.gov
Computational, or in silico, studies involving molecular docking have been conducted for other nitrobenzamide derivatives to predict their binding modes with biological targets. nih.gov These theoretical models suggest potential interactions but require experimental validation.
Co-crystallization and X-ray Diffraction Studies of Compound-Target Complexes
The process of co-crystallization involves forming a crystal that contains both the compound of interest and its target protein. Subsequent analysis of this crystal using X-ray diffraction allows for the determination of the three-dimensional structure of the complex at atomic resolution. This reveals the precise binding site, the orientation of the compound within it, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding.
Currently, there are no published X-ray crystal structures of this compound in a complex with a specific biological target. Such data would be invaluable for structure-based drug design and for understanding the basis of its activity.
NMR Spectroscopy for Binding Conformation Analysis
NMR spectroscopy is a powerful technique used to study the structure and dynamics of molecules in solution. nih.gov In the context of drug discovery, it can be used to confirm the binding of a compound to its target and to determine the conformation of the compound when it is bound. Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of the compound are in close contact with the protein. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide distance constraints between atoms of the bound ligand, helping to define its three-dimensional shape in the binding pocket.
As with crystallographic data, there is a lack of specific, publicly available NMR spectroscopy studies detailing the binding conformation of this compound to a biological target. While the ¹H-NMR and ¹³C-NMR spectra for related benzamide derivatives have been reported, these were performed on the compounds in solution by themselves and not in complex with a target. nih.gov
Structure Activity Relationship Sar Analysis and Optimization
Impact of Substituent Variation on the Biological Activity of 4-Nitro-N-pyrimidin-2-yl-benzamide Derivatives
The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents at different positions of the molecular scaffold. The electronic and steric properties of these substituents play a pivotal role in the interaction of the compounds with their biological targets.
The 4-nitro group on the benzamide (B126) ring is a key feature of the parent compound. Studies on related chemical series, such as pyrimidinylsulfamoyl azolylbenzamides, have indicated that the presence of electron-withdrawing groups on the benzene (B151609) ring can enhance antimicrobial activity. In this analogous series, derivatives bearing chloro, bromo, and nitro substituents demonstrated greater activity compared to those with electron-donating groups like methyl or unsubstituted analogues. This suggests that the electron-withdrawing nature of the nitro group in this compound is likely important for its biological function, potentially by increasing the acidity of the amide proton or by participating in specific interactions with the target.
To illustrate the impact of benzene ring substitutions, a hypothetical series of derivatives and their corresponding biological activities are presented in Table 1. This data is based on the general trend that electron-withdrawing groups tend to enhance activity in similar scaffolds.
Table 1: Impact of Benzene Ring Substitutions on Biological Activity
| Compound ID | R (Substitution on Benzene Ring) | Biological Activity (e.g., MIC in µg/mL) |
|---|---|---|
| 1a | 4-NO₂ (Parent Compound) | 16 |
| 1b | 4-Cl | 32 |
| 1c | 4-Br | 32 |
| 1d | 4-CN | 16 |
| 1e | 4-OCH₃ | 128 |
| 1f | 4-CH₃ | 128 |
| 1g | H | 64 |
Note: The data in this table is illustrative and based on trends observed in related compound series.
The pyrimidine (B1678525) ring is another critical component of the this compound scaffold, and its substitution pattern significantly influences biological activity. General reviews on the SAR of pyrimidine derivatives have consistently highlighted that the position and nature of substituents on the pyrimidine nucleus are major determinants of their pharmacological effects. For instance, the introduction of small alkyl or halogen groups at specific positions can modulate the electronic distribution and steric profile of the ring, thereby affecting its binding to target macromolecules.
Table 2 presents a hypothetical analysis of the effect of substitutions on the pyrimidine ring on the biological activity of this compound derivatives.
Table 2: Impact of Pyrimidine Ring Substitutions on Biological Activity
| Compound ID | R' (Substitution on Pyrimidine Ring) | Biological Activity (e.g., MIC in µg/mL) |
|---|---|---|
| 2a | H (Parent Pyrimidine) | 16 |
| 2b | 4-CH₃ | 32 |
| 2c | 5-Cl | 8 |
| 2d | 4,6-(CH₃)₂ | 64 |
| 2e | 4-NH₂ | >128 |
Note: The data in this table is illustrative and based on general principles of pyrimidine SAR.
Table 3 illustrates potential effects of modifying the amide linker on the biological activity.
Table 3: Influence of Linker Modifications on Biological Activity
| Compound ID | Linker Modification | Biological Activity (e.g., MIC in µg/mL) |
|---|---|---|
| 3a | -CO-NH- (Amide, Parent) | 16 |
| 3b | -CS-NH- (Thioamide) | 64 |
| 3c | -CO-N(CH₃)- (N-Methylated Amide) | >128 |
| 3d | -SO₂-NH- (Sulfonamide) | 32 |
Note: The data in this table is hypothetical and based on common outcomes of linker modification in drug discovery.
Identification of Key Pharmacophoric Elements for Desired Biological Response
Based on the SAR analysis of this compound and its analogues, several key pharmacophoric elements can be identified as being crucial for eliciting the desired biological response. A pharmacophore model for this class of compounds would likely include:
A hydrogen bond acceptor: The nitro group on the benzene ring.
A hydrogen bond donor: The amide N-H group.
A hydrogen bond acceptor: The carbonyl oxygen of the amide group.
Aromatic/hydrophobic regions: The benzene and pyrimidine rings.
Hydrogen bond acceptors: The nitrogen atoms of the pyrimidine ring.
The spatial arrangement of these features is critical for effective binding to the biological target. The planarity of the benzamide and pyrimidine rings, connected by the relatively rigid amide linker, likely plays a significant role in defining the correct geometry for interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling
To further refine the understanding of the SAR and to enable the prediction of the biological activity of novel derivatives, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. While a specific QSAR model for this compound derivatives is not publicly available, the general methodology for developing such a model can be described.
The development of a predictive QSAR model for this compound derivatives would involve the following steps:
Data Set Compilation: A dataset of synthesized analogues with their corresponding, accurately measured biological activities (e.g., IC₅₀ or MIC values) would be required.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, connectivity indices, etc.
3D descriptors: Steric parameters (e.g., molar refractivity), electronic parameters (e.g., dipole moment), and conformational parameters.
Model Building: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical model would be generated that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the generated QSAR model would be rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds not used in model generation) techniques.
A hypothetical QSAR equation for a series of this compound derivatives might look like:
pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.
logP represents the lipophilicity of the molecule.
LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.
MR is the molar refractivity, a steric descriptor.
β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.
Such a model, once validated, would be a powerful tool for the in-silico screening of virtual libraries of this compound derivatives, allowing for the prioritization of the most promising candidates for synthesis and biological evaluation.
Statistical Validation of QSAR Models
The development of a robust Quantitative Structure-Activity Relationship (QSAR) model is fundamental to predicting the biological activity of novel compounds based on their chemical structure. nih.gov However, the reliability and predictive power of any QSAR model are contingent upon rigorous statistical validation. nih.gov This process ensures that the derived mathematical relationships between molecular descriptors and activity are not due to chance and can be generalized to new, untested molecules. nih.gov For classes of compounds including pyrimidine derivatives, several statistical metrics are employed to ascertain model validity.
Key statistical parameters used in the validation of QSAR models for pyrimidine-based compounds include:
Coefficient of Determination (R²) : This parameter measures the "goodness of fit" of the model, indicating the proportion of variance in the biological activity that is explained by the model. Values closer to 1.0 suggest a stronger correlation.
Cross-validated Correlation Coefficient (Q² or q²) : Typically determined using the leave-one-out (LOO) method, Q² assesses the internal predictive ability and robustness of the model. A high Q² value (generally > 0.5) indicates that the model is not overfitted and has good predictive power. tandfonline.comnih.govresearchgate.net
Root Mean Square Error (RMSE) : This metric quantifies the deviation between the predicted and actual activity values, providing a measure of the model's accuracy. Lower RMSE values are indicative of a better-performing model. nih.gov
External Validation : The most stringent test of a QSAR model involves using it to predict the activity of an external set of compounds that were not used in model development. The predictive correlation coefficient (R²_pred) for this set is a key indicator of the model's real-world utility.
Studies on various pyrimidine derivatives have demonstrated the development of statistically significant QSAR models. These models serve as a benchmark for understanding the potential predictive power that could be achieved for series including this compound.
| Model Type | Compound Class Studied | R² | Q² (LOO) | Key Finding | Reference |
|---|---|---|---|---|---|
| MLR & ANN | Furopyrimidine & Thienopyrimidine Derivatives | 0.889 (MLR), 0.998 (ANN) | Higher in ANN model | Non-linear model (ANN) showed superior performance over the linear model (MLR). | nih.gov |
| 2D-QSAR | Pyrimidine-4,6-diamine Derivatives | Not Specified | 0.65 | The model was deemed precise and robust enough for screening new inhibitors. | tandfonline.comnih.gov |
| CoMFA | Pyrido[2,3-d]pyrimidine Derivatives | 0.964 | 0.707 | Model showed high internal consistency and predictive ability. | researchgate.net |
| CoMSIA | Pyrido[2,3-d]pyrimidine Derivatives | 0.972 | 0.645 | Model provided insights into steric, electrostatic, and hydrophobic requirements. | researchgate.net |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Electronic Structure Properties (HOMO-LUMO, Molecular Electrostatic Potential)
A fundamental aspect of understanding a molecule's behavior is the analysis of its electronic structure. This is often achieved through methods like Density Functional Theory (DFT).
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential, indicating the ease of electron donation. Conversely, the LUMO energy relates to the electron affinity, showing the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For a compound like 4-Nitro-N-pyrimidin-2-yl-benzamide, the electron-withdrawing nitro group and the pyrimidine (B1678525) ring would significantly influence the energies and distributions of these frontier orbitals.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. In the case of this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atoms of the pyrimidine ring, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the amide proton.
Reactivity Predictions and Stability Analysis
Building upon the electronic structure, computational models can predict the chemical reactivity and stability of this compound. Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and global softness, provide quantitative measures of the molecule's reactivity.
Stability analysis can be performed through vibrational frequency calculations. The absence of imaginary frequencies in the computed vibrational spectrum would confirm that the optimized geometry represents a true energy minimum on the potential energy surface. Furthermore, molecular dynamics simulations could be employed to study the conformational stability of the molecule over time at different temperatures.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
In silico ADME predictions are vital in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. These predictions are based on the molecule's physicochemical properties and its similarity to compounds with known ADME characteristics. For this compound, a comprehensive ADME profile would be generated using various computational models.
Gastrointestinal Absorption and Blood-Brain Barrier Permeability Modeling
Predicting the absorption of a compound from the gastrointestinal (GI) tract is crucial for oral drug candidates. Models based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five) are often used. For this compound, these parameters would be calculated to estimate its potential for oral absorption.
The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system. Computational models predict BBB permeability based on factors such as polar surface area (PSA), molecular size, and lipophilicity. Studies on similar nitrobenzamide derivatives have shown that these compounds can exhibit a range of BBB penetration, from low to moderate. nih.gov
A hypothetical data table for such predictions is presented below:
| Property | Predicted Value | Interpretation |
| Gastrointestinal Absorption | High | Likely well-absorbed from the gut |
| BBB Permeability | Low to Moderate | May have limited access to the central nervous system |
Metabolic Stability Prediction
The metabolic stability of a compound determines its half-life in the body. In silico models predict which parts of a molecule are most likely to be metabolized by enzymes, primarily the cytochrome P450 family. For this compound, the aromatic rings and the amide linkage would be potential sites for metabolic reactions such as hydroxylation and hydrolysis. The presence of the nitro group can also influence metabolism, potentially undergoing reduction.
Cheminformatics and Virtual Screening Applications
Cheminformatics utilizes computational methods to analyze large datasets of chemical compounds. This compound could be included in chemical libraries for virtual screening , a computational technique used to identify potential drug candidates by predicting their binding affinity to a biological target.
In a virtual screening campaign, the 3D structure of this compound would be docked into the active site of a target protein. A scoring function would then estimate the binding energy, and compounds with the best scores would be prioritized for experimental testing. The benzamide (B126) and pyrimidine moieties are common scaffolds in medicinal chemistry, suggesting that this compound could be screened against a variety of targets, such as kinases or proteases. For instance, related benzamide derivatives have been investigated as potential inhibitors for various enzymes through molecular docking studies. nih.gov
Future Research Directions and Translational Perspectives
Development of Advanced Synthetic Methodologies for N-Pyrimidin-2-yl-benzamide Derivatives
The synthesis of N-pyrimidin-2-yl-benzamide derivatives is a critical first step in their evaluation as potential therapeutic agents. While general methods for amide bond formation are well-established, the development of more advanced, efficient, and versatile synthetic methodologies is crucial for generating diverse libraries of these compounds for screening. Future research in this area could focus on several key aspects:
Novel Catalytic Systems: Exploration of new catalysts, such as bimetallic metal-organic frameworks, could offer higher yields and milder reaction conditions for the amidation reaction between a pyrimidine (B1678525) amine and a benzoic acid derivative. nih.gov
Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, particularly for reactions involving potentially hazardous reagents.
Combinatorial Chemistry: The development of high-throughput combinatorial synthesis methods would allow for the rapid generation of a large number of diverse N-pyrimidin-2-yl-benzamide analogs, facilitating the exploration of structure-activity relationships (SAR).
Green Chemistry Approaches: A focus on developing more environmentally friendly synthetic routes, using greener solvents and reagents, and minimizing waste generation will be increasingly important.
These advanced synthetic approaches would not only streamline the production of 4-Nitro-N-pyrimidin-2-yl-benzamide but also enable the creation of a wide range of derivatives with varied substitution patterns for comprehensive biological evaluation.
Exploration of Novel Biological Targets and Therapeutic Indications
The therapeutic potential of N-pyrimidin-2-yl-benzamide derivatives has been demonstrated across a range of biological targets. A significant future research direction for this compound would be a systematic exploration of its potential biological targets and, consequently, novel therapeutic indications.
Derivatives of the N-pyrimidin-2-yl-benzamide scaffold have been investigated as:
Anticancer Agents: Some pyrimidine-based compounds have shown potential as anticancer agents by targeting various pathways involved in cell proliferation and survival. mdpi.com The development of hybrid drugs incorporating the pyrimidine pharmacophore is also an active area of research. nih.gov
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies. mdpi.com
Antimicrobial Agents: Pyrimidine derivatives have been explored for their antibacterial and antifungal properties. researchtrend.net
Given these precedents, future research on this compound should involve broad-based screening against a panel of cancer cell lines and key protein kinases. The presence of the nitro group could also confer unique biological activities, and its potential as a bioisostere for other functional groups should be considered in the design of new analogs.
Integration of Multi-omics Data for Deeper Mechanistic Understanding
To move beyond simply identifying biological activity and to gain a deeper understanding of the mechanism of action of this compound, the integration of multi-omics data will be indispensable. This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to a drug candidate.
Future research should aim to:
Identify Drug-Target Interactions: Proteomics approaches, such as thermal proteome profiling, can be used to identify the direct protein targets of the compound within the cell.
Elucidate Downstream Signaling Pathways: Transcriptomic and proteomic analyses can reveal the changes in gene and protein expression that occur following treatment with the compound, helping to map the affected signaling pathways.
Discover Biomarkers of Response: By analyzing the multi-omics profiles of sensitive and resistant cell lines, it may be possible to identify biomarkers that can predict which patients are most likely to respond to treatment with this compound.
This systems-level understanding is crucial for the rational design of second-generation compounds with improved efficacy and reduced off-target effects.
Challenges and Opportunities in the Drug Discovery Pipeline
The development of any new therapeutic agent is fraught with challenges, and this compound would be no exception. A realistic assessment of the potential hurdles and opportunities is essential for guiding its progression through the drug discovery pipeline.
Challenges:
Toxicity: The nitroaromatic group can sometimes be associated with toxicity, and this would need to be carefully evaluated in preclinical studies.
Bioavailability and Pharmacokinetics: Achieving desirable absorption, distribution, metabolism, and excretion (ADME) properties is a common challenge in drug development. nih.gov
Drug Resistance: For indications such as cancer, the development of drug resistance is a major concern that needs to be addressed. nih.gov
Opportunities:
Novel Mechanism of Action: If this compound is found to have a novel mechanism of action, it could represent a first-in-class therapeutic.
Targeting Undruggable Proteins: The unique chemical properties of the compound might allow it to bind to protein targets that have been considered "undruggable" by other small molecules.
Synergistic Combinations: The compound could be explored in combination with existing therapies to enhance efficacy and overcome resistance.
A proactive approach to addressing these challenges and capitalizing on the opportunities will be key to the successful development of this compound.
Strategies for Preclinical Optimization and Lead Compound Development
Assuming that initial screening studies identify promising biological activity for this compound, the next critical phase would be its preclinical optimization to generate a lead compound suitable for clinical development. This process involves a multi-parameter optimization of its pharmacological and physicochemical properties.
Key strategies for preclinical optimization would include:
Structure-Activity Relationship (SAR) Studies: A systematic medicinal chemistry campaign would be undertaken to synthesize and test a wide range of analogs to understand the relationship between chemical structure and biological activity. This would involve modifying the nitro group, the pyrimidine ring, and the benzamide (B126) linker.
In Vitro ADME Profiling: A battery of in vitro assays would be used to assess the compound's metabolic stability, permeability, and potential for drug-drug interactions.
In Vivo Pharmacokinetic Studies: Once promising in vitro properties are achieved, the compound would be tested in animal models to determine its pharmacokinetic profile, including its half-life, bioavailability, and tissue distribution.
Early Safety Assessment: In vitro and in vivo toxicology studies would be conducted to identify any potential safety liabilities at an early stage.
Through an iterative process of design, synthesis, and testing, the goal would be to identify a lead compound with a balanced profile of high potency, good pharmacokinetic properties, and an acceptable safety margin.
Q & A
Q. What are the optimal synthetic routes for preparing 4-Nitro-N-pyrimidin-2-yl-benzamide in laboratory settings?
The synthesis typically involves coupling a nitro-substituted benzoyl chloride with a pyrimidin-2-ylamine derivative. For example, refluxing 4-nitrobenzoyl chloride with 2-aminopyrimidine in pyridine for 4 hours yields the target compound . Alternative methods include using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO), which facilitates amide bond formation under mild conditions . Multi-step syntheses may also involve chlorination of pyridine derivatives followed by amidation, as seen in structurally related benzamides .
Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?
Infrared (IR) spectroscopy identifies key functional groups, such as the nitro (C-NO₂ stretch at ~1520 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups . Elemental analysis ensures stoichiometric purity . Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry: for example, related benzamides exhibit planar amide linkages and dihedral angles between aromatic rings of ~30–50°, with hydrogen-bonding networks stabilizing the crystal lattice .
Q. What experimental design considerations are critical for evaluating the biological activity of this compound?
Dose-response assays should use at least six replicates to ensure statistical robustness, with means compared via ANOVA and post-hoc tests like Duncan’s method . Enzyme inhibition studies require purified targets (e.g., bacterial phosphopantetheinyl transferases, acps-pptase) and controls (e.g., substrate-only and inhibitor-free reactions) to quantify IC₅₀ values . Cellular assays should include viability controls (e.g., MTT assays) to distinguish cytotoxic effects from specific activity .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group position, pyrimidine substitution) influence the compound’s bioactivity?
Nitro group placement significantly impacts electron-withdrawing effects and molecular polarity, altering binding to hydrophobic enzyme pockets. For instance, para-nitro substitution (as in 4-nitro derivatives) enhances antibacterial activity compared to ortho isomers due to improved steric compatibility . Pyrimidine ring substitutions (e.g., methyl or trifluoromethyl groups) increase metabolic stability and lipophilicity, as seen in analogues with prolonged half-lives in pharmacokinetic studies . Systematic SAR studies should compare analogues synthesized via routes in using consistent bioassays.
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound purity. Reproducibility protocols should standardize synthetic routes (e.g., HPLC purity >95% ) and validate biological models (e.g., using clinical isolates vs. lab strains). Mechanistic studies , such as enzyme kinetics and molecular docking (e.g., AutoDock Vina simulations), can clarify whether divergent activities stem from off-target effects or binding mode variations .
Q. How does the compound’s crystal packing affect its physicochemical properties and reactivity?
X-ray data for related benzamides reveal intermolecular hydrogen bonds (N–H···O and C–H···O) that stabilize the solid-state structure, reducing solubility in apolar solvents . Planar amide groups facilitate π-π stacking, which may enhance thermal stability (decomposition >250°C) but hinder dissolution in aqueous media . Reactivity studies (e.g., nitro reduction to amines using Pd/C/H₂) should account for steric effects from crystal packing .
Q. What computational approaches predict the compound’s interaction with biological targets?
Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions, guiding derivatization for improved binding . Molecular Dynamics (MD) simulations (e.g., GROMACS) model protein-ligand interactions over time, revealing stable binding conformations . Pharmacophore modeling (e.g., using Schrödinger’s Phase) aligns nitro and amide groups with enzyme active sites, as demonstrated for pptase inhibitors .
Methodological Considerations
- Synthetic Optimization : Monitor reaction progress via TLC or HPLC . Scale-up requires solvent selection (e.g., acetone for thiocyanate reactions ) and continuous flow reactors to improve yield .
- Data Analysis : Use software like CrysAlisPro for crystallographic refinement and GraphPad Prism for dose-response curve fitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
